molecular formula C21H23NO2 B7765347 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299934-80-8

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B7765347
CAS No.: 299934-80-8
M. Wt: 321.4 g/mol
InChI Key: FPPJMIHRGUHUCJ-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a 2-(4-tert-butylphenoxy)ethyl group and a carbaldehyde group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole-3-carbaldehyde with 2-(4-tert-butylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various biological receptors, enzymes, and proteins. For example, it may bind to serotonin receptors in the brain, modulating neurotransmitter activity and potentially exhibiting antidepressant effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: This compound has a methyl group at the 2-position of the indole ring, which may influence its chemical reactivity and biological activity.

    1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole-3-carbaldehyde: This compound features a benzimidazole ring instead of an indole ring, which can result in different biological properties and applications.

    2-(4-tert-butylphenoxy)ethylamine: This compound lacks the indole ring and carbaldehyde group, making it structurally simpler but potentially less versatile in terms of biological activity.

The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,3)17-8-10-18(11-9-17)24-13-12-22-14-16(15-23)19-6-4-5-7-20(19)22/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPJMIHRGUHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356102
Record name 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299934-80-8, 6367-58-4
Record name 1-[2-[4-(1,1-Dimethylethyl)phenoxy]ethyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299934-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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